Ethoxytrimethylsilane is synthesized from trimethylsilane and ethyl alcohol through hydrolysis and condensation reactions. It falls under the category of silanes, which are silicon-containing compounds that can participate in various chemical reactions, including polymerization and condensation. The compound is primarily used in the development of coatings, adhesives, and sealants due to its ability to bond effectively with inorganic substrates like silica.
The synthesis of ethoxytrimethylsilane typically involves the following steps:
The general reaction can be summarized as follows:
This synthesis method requires careful control of parameters such as temperature, pH, and reaction time to ensure high yields and purity of the product.
Ethoxytrimethylsilane features a silicon atom bonded to three methyl groups and one ethoxy group. The molecular structure can be represented as follows:
The molecular geometry around the silicon atom is trigonal bipyramidal, which influences its reactivity and interaction with other molecules. The presence of the ethoxy group enhances its solubility in organic solvents compared to purely methyl-substituted silanes.
Ethoxytrimethylsilane undergoes several important chemical reactions:
These reactions are crucial for applications in coatings and sealants where enhanced adhesion and moisture resistance are desired.
The mechanism of action of ethoxytrimethylsilane primarily revolves around its ability to form covalent bonds with hydroxylated surfaces (such as glass or silica). Upon application:
This mechanism makes it particularly valuable in creating durable coatings that resist water penetration.
Ethoxytrimethylsilane possesses several notable physical and chemical properties:
These properties make it suitable for various applications in material science and surface chemistry.
Ethoxytrimethylsilane has diverse applications across several fields:
Its versatility stems from its ability to bond effectively with both organic and inorganic substrates while providing enhanced physical properties.
Ethoxytrimethylsilane (CAS 1825-62-3) is an organosilicon compound with the molecular formula C5H14OSi and a molecular weight of 118.25 g/mol. Its structure consists of a silicon atom bonded to three methyl groups (-CH3) and one ethoxy group (-OCH2CH3), resulting in the condensed formula (CH3)3SiOC2H5. The SMILES notation (CCOSi(C)C) accurately represents this atomic connectivity [4] [5] [6]. The compound's tetrahedral geometry around the silicon atom creates a non-polar character, though the ethoxy group introduces limited polarity. This structural duality enables its dual functionality as both a hydrophobic agent and a reactive intermediate in organosilicon chemistry [8] [9].
Table 1: Molecular Identity of Ethoxytrimethylsilane
Property | Value |
---|---|
CAS Registry Number | 1825-62-3 |
Systematic Name | Ethoxytrimethylsilane |
Molecular Formula | C5H14OSi |
Molecular Weight | 118.25 g/mol |
SMILES Notation | CCOSi(C)C |
Common Synonyms | Trimethylethoxysilane, TMEOS, Ethyl trimethylsilyl ether |
Spectroscopic techniques provide definitive characterization of ethoxytrimethylsilane's molecular structure:
NMR Spectroscopy: 1H NMR analysis reveals distinct proton environments: the three equivalent methyl groups on silicon appear as a singlet at δ 0.1-0.3 ppm, while the ethoxy group shows characteristic signals – a quartet at δ ~3.7 ppm for the -OCH2- protons and a triplet at δ ~1.2 ppm for the terminal -CH3 group. In 13C NMR, the silicon-bound methyl carbons resonate at δ ~1.5 ppm, with ethoxy carbons at δ ~58 ppm (-OCH2-) and δ ~18 ppm (-CH3) [3] [10]. The 29Si NMR spectrum exhibits a single peak near δ 10-15 ppm, confirming the absence of silicon oxidation products.
IR Spectroscopy: Key infrared absorptions include:
Mass Spectrometry: Electron ionization mass spectrometry displays a molecular ion peak at m/z 118 ([M]•+), with characteristic fragments including m/z 73 ([Si(CH3)3]+), m/z 45 ([OC2H5]+), and m/z 59 resulting from Si-O bond cleavage. The base peak typically corresponds to the trimethylsilyl cation ([Si(CH3)3]+), confirming the lability of the Si-O bond under ionization conditions [3].
Ethoxytrimethylsilane exhibits characteristic physicochemical parameters essential for its handling and applications:
Table 2: Comprehensive Physicochemical Profile
Property | Value | Conditions | Method/Reference |
---|---|---|---|
Melting Point | -83°C | -- | Reported [4] |
Boiling Point | 75-76°C | 760 mmHg | Lit. [5] [8] |
Density | 0.757 g/mL | 25°C | Lit. [5] [8] |
Refractive Index (n20D) | 1.374 | 20°C | Lit. [6] [8] |
Vapor Pressure | 533 hPa | 56°C | Measured [5] |
Dielectric Constant | 3.01 | -- | Reported [5] |
Flash Point | -19.5°C | Closed cup | Tested [8] |
Explosive Limits | 1.5-16.5% (v/v in air) | -- | Reported [5] |
The compound's low viscosity and high volatility facilitate its application in surface modification processes where rapid coating formation is essential. Its miscibility with common organic solvents (ethanol, hexane) contrasts with its reactivity toward water, necessitating anhydrous conditions during storage and handling [6] [9].
Ethoxytrimethylsilane exhibits significant hydrolytic sensitivity classified at level 7 on the reactivity scale, indicating slow but definite reaction with moisture. This reactivity stems from the nucleophilic susceptibility of the silicon-oxygen bond, where water molecules attack the electrophilic silicon center, leading to displacement of ethoxide and formation of silanol intermediates [(CH3)3SiOH]. These intermediates subsequently condense to form siloxane networks [(CH3)3Si-O-Si(CH3)3] [3] [4].
The hydrolysis mechanism proceeds through a pentacoordinate transition state:
The rate of hydrolysis is influenced by environmental factors including pH (accelerated under acidic or basic conditions), temperature, and relative humidity. Despite this reactivity, the compound's relatively slow hydrolysis kinetics (compared to chlorosilanes) make it practically useful as a capping agent in materials science. When applied to hydroxyl-bearing surfaces like silica nanoparticles, glass, or metals, ethoxytrimethylsilane undergoes selective reaction with surface hydroxyl groups (-OH), forming stable -O-Si(CH3)3 linkages. This reaction imparts hydrophobic character by reducing surface energy and blocking hydrophilic sites [8] [9].
The moisture sensitivity necessitates strict handling protocols:
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